molecular formula C12H23NO6 B008962 N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide CAS No. 19817-88-0

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide

Cat. No. B008962
CAS RN: 19817-88-0
M. Wt: 277.31 g/mol
InChI Key: QLZZYPWIRVQENX-LUTQBAROSA-N
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Description

Synthesis Analysis

The synthesis of cyclic ynamides, which share structural similarities with our compound of interest, has been demonstrated through processes that involve fluoride-promoted 1,2 elimination, allowing for subsequent trapping in various cycloaddition reactions. Such methodologies could potentially be adapted for the synthesis of "N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide" (Tlais & Danheiser, 2014).

Molecular Structure Analysis

Molecular structure and spectroscopic properties of related compounds have been explored through experimental and theoretical approaches, including Density Functional Theory (DFT) calculations. These studies provide insight into the molecular and electronic structures, spectral assignments, and conformational analysis, which are crucial for understanding the behavior of complex molecules like "N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide" (Akram et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving ynamides, such as cycloadditions catalyzed by Brønsted acids and gold catalysts, highlight the reactivity of these compounds. These reactions provide pathways to various heterocyclic structures and offer a glimpse into the chemical behavior and reactivity of our compound (Zhao et al., 2018), (Zhang et al., 2020).

Physical Properties Analysis

The synthesis and characterization of compounds related to "N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide" often involve detailed studies of their physical properties, including crystal structure determination and spectroscopic analysis. These studies are essential for understanding the physical characteristics that influence the behavior and applications of such compounds (Chen et al., 2012).

Chemical Properties Analysis

Investigations into the chemical properties of related compounds, such as their reactivity with various reagents and conditions, provide valuable insights into their stability, reactivity, and potential chemical transformations. These studies are crucial for developing new synthetic routes and applications for complex molecules (Banert et al., 2009).

Safety And Hazards

The compound is associated with a GHS07 pictogram, indicating that it may cause certain health hazards . The safety data sheet (SDS) for this compound can provide more detailed safety and hazard information .

properties

IUPAC Name

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c1-2-3-4-5-10(17)13-8(6-14)11(18)12(19)9(16)7-15/h6,8-9,11-12,15-16,18-19H,2-5,7H2,1H3,(H,13,17)/t8-,9+,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZZYPWIRVQENX-LUTQBAROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC(C=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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